6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 6-(Trifluoromethyl)pyrimidin-4-amine: This intermediate can be synthesized by reacting 6-chloropyrimidine with trifluoromethylamine under suitable conditions.
Formation of Piperazine Derivative: The 6-(Trifluoromethyl)pyrimidin-4-amine is then reacted with piperazine to form the piperazine derivative.
Coupling with Pyridine-2-carbonitrile: Finally, the piperazine derivative is coupled with pyridine-2-carbonitrile under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group and the pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and pyridine rings.
Coupling Reactions: The compound can be used in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with conditions involving solvents like DMF or DMSO and temperatures ranging from room temperature to 100°C.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies related to its biological activity, including its effects on cellular pathways and its potential as an anti-cancer or anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrimidine ring are known to enhance binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The piperazine ring can interact with various biological pathways, modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: This compound shares the piperazine and pyrimidine rings but lacks the trifluoromethyl group and the pyridine-2-carbonitrile moiety.
6-(Trifluoromethyl)pyrimidin-4-amine: This compound contains the trifluoromethyl group and the pyrimidine ring but lacks the piperazine and pyridine-2-carbonitrile components.
Uniqueness
6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, while the piperazine and pyridine-2-carbonitrile moieties contribute to its versatility in various applications.
Properties
Molecular Formula |
C15H13F3N6 |
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Molecular Weight |
334.30 g/mol |
IUPAC Name |
6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C15H13F3N6/c16-15(17,18)12-8-14(21-10-20-12)24-6-4-23(5-7-24)13-3-1-2-11(9-19)22-13/h1-3,8,10H,4-7H2 |
InChI Key |
SICNUZRPOZSRJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=N2)C#N)C3=NC=NC(=C3)C(F)(F)F |
Origin of Product |
United States |
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